molecular formula C8H13N2O4P B165072 Thionazin-oxon CAS No. 7359-55-9

Thionazin-oxon

Cat. No. B165072
CAS RN: 7359-55-9
M. Wt: 232.17 g/mol
InChI Key: HMFWESVGJAXCEJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Thionazin-oxon has a molecular formula of C8H13N2O4P . The molecular weight is 232.1736 . Thionazin-O-analog, a related compound, contains 28 bonds in total, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 phosphate/thiophosphate .

Scientific Research Applications

Environmental Persistence and Effectiveness

  • Persistence and Effectiveness in Agriculture: Thionazin shows varied persistence in different soil types, with longer persistence in acid, sandy soil compared to alkaline, clay soil. It effectively reduces natural infestation by potato aphids on treated plots, particularly in certain soil types (Pain & Skrentny, 1969).

Residue Analysis and Impact on Soil Fauna

  • Thionazin Residue Analysis: A method was developed to analyze residues of thionazin and its toxic metabolite, thionazin-oxon, in lucerne and red clover. Residues were initially high but declined significantly within days after application (Brewerton, McGrath, & Grandison, 1969).
  • Effects on Soil Fauna: In a laboratory study, thionazin showed toxicity to Carabidae (beetles) within normal dosage rates for pest control. Its kill speed increased with moisture and temperature but decreased with illumination (Critchley, 1972).

Medicinal Chemistry and Pharmacology

  • Antiviral Applications: Enedione derivatives of thieno[2,3-d]oxazinones, closely related to thionazin-oxon, are potent inhibitors of human cytomegalovirus protease. They act through a unique dual acylation and alkylation mechanism (Pinto et al., 1999).

Synthesis and Biological Activities

  • Synthetic Derivatives: Oxazine and thiazine derivatives, which include compounds like thionazin-oxon, have a wide range of pharmacological applications. New derivatives with potential anticancer activity were synthesized and analyzed (Ameen, 2023).
  • Heterocyclic Organic Compounds: Oxazine and thiazine compounds exhibit diverse pharmacological properties, such as antimicrobial and anticancer activities. These compounds are synthesized via reactions involving chalcones and thiourea (Singh, Parwana, & Singh, 1995).

Novel Chemical Properties and Applications

  • Chemical Properties of Oxazine Derivatives: 1,3-oxazine derivatives, related to thionazin-oxon, have diverse applications in pharmaceuticals, exhibiting antibacterial, antitumor, and antiprotozoal activities. These compounds can also serve as polymerizable monomers and corrosion inhibitors (Eckstein & Urbański, 1963).

Transformations and Synthetic Methods

  • Transformations of Organophosphorus Insecticides: Thionazin-oxon, as an organophosphorus compound, undergoes transformations that influence its insecticidal properties and mechanisms of action (Kasagami, Miyamoto, & Yamamoto, 2002).

properties

IUPAC Name

diethyl pyrazin-2-yl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N2O4P/c1-3-12-15(11,13-4-2)14-8-7-9-5-6-10-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFWESVGJAXCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042519
Record name Zinophos O-analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thionazin-oxon

CAS RN

7359-55-9
Record name Thionazin-oxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007359559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinophos O-analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIONAZIN-OXON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M238N5SSK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HV Brewerton, HJW McGrath… - New Zealand Journal of …, 1969 - Taylor & Francis
… Taken with the analytical finding that the "Nemafos"· formulation used in this work contained 43% thionazin and only 0.01% thionazinoxon, the results in Tables 1 and 2 show that the …
Number of citations: 3 www.tandfonline.com
KR Jennings, AN Starratt, RW Steele - Pesticide Biochemistry and …, 1983 - Elsevier
Application of phosphorothionate and phosphorothiolothionate insecticides at micromolar concentrations inhibited the hindgut contraction of Periplaneta americana induced by proctolin …
Number of citations: 13 www.sciencedirect.com
K MATSUURA, R HOSONO - Japanese Journal of Nematology, 1987 - jstage.jst.go.jp
Activity of acetylcholinesterase of Bursaphelenchus xylophilus and its inhibition by several control agents. Kuniaki MATSUURA and Ryuuji HosoNO*(Forestry and Forest Products …
Number of citations: 1 www.jstage.jst.go.jp
SD Faust, HM Gomaa - Environmental letters, 1972 - Taylor & Francis
… O Thionazin-oxon …
Number of citations: 167 www.tandfonline.com
松浦邦昭, 細野隆次 - 日本線虫研究会誌, 1987 - jlc.jst.go.jp
1. HラベルしたAChを用いる,JOHNSON & RUSSELLの方法はマツノザイセンチュウのAChE活性を高感度(測定可能な最低素酵素蛋白量で1.0μg)で測定できた. 2.線虫体の磨砕物を素酵素液として…
Number of citations: 1 jlc.jst.go.jp

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